2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a chemical compound with the molecular formula and a molecular weight of 223.27 g/mol. This compound features a cyclopropyl group attached to an amino group, alongside a pyrazole moiety. The structure includes a propanamide functional group, which contributes to its potential biological activities and applications in medicinal chemistry.
The reactivity of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can be attributed to the presence of functional groups such as the amine and amide. It may undergo typical reactions associated with amines, including:
The synthesis of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can be approached through several methodologies:
The compound has potential applications in medicinal chemistry due to its unique structural features. It may serve as a lead compound for developing new pharmaceuticals targeting pain relief or anti-inflammatory pathways. Additionally, its derivatives could be explored for agricultural applications as herbicides or fungicides.
Interaction studies for 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide would typically involve:
Several compounds share structural similarities with 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(Cyclopropylamino)-3-(3,5-dimethylpyrazol-1-yl)propanoic acid | Structure | Contains a carboxylic acid instead of an amide |
| 2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | Structure | Features trifluoromethyl substitution which enhances lipophilicity |
| 4-(2-(2,2-difluorocyclopropyl)-7-(3,5-dimethyl-1H-pyrazol-4-yl) | Structure | Incorporates difluorocyclopropane which may affect biological activity |
The uniqueness of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide lies in its specific combination of a cyclopropyl group and a pyrazole moiety linked through an amide bond. This configuration may provide distinct pharmacological profiles compared to other similar compounds.